

Analytical methods for "3,3-Dimethyl-1-nitrobutan-2-one" quantification

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-nitrobutan-2-one

CAS No.: 35869-41-1

Cat. No.: B2801373

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Application Note: Quantification of 3,3-Dimethyl-1-nitrobutan-2-one

Introduction & Chemical Context

The Target Analyte

- IUPAC Name: 3,3-Dimethyl-1-nitrobutan-2-one^{[1][2]}
- Common Name:
-Nitropinacolone
- CAS Number: 35869-41-1^[3]
- Molecular Formula:
- Molecular Weight: 145.16 g/mol
- Structure: A pinacolone derivative where an

-proton on the methyl group is substituted by a nitro group ().

Criticality of Analysis

In drug and agrochemical development, this molecule is often formed via the Henry Reaction (nitroaldol condensation) or oxidative nitration. Because it contains an

-nitro ketone moiety, it possesses unique reactivity:

- **Acidity:** The

-protons are highly acidic (

) due to the electron-withdrawing nature of both the carbonyl and nitro groups.

- **Thermal Instability:** Like many nitro-compounds, it is susceptible to thermal decomposition or retro-aldol cleavage at high temperatures.

- **Genotoxicity Potential:**

-nitro ketones are structurally alerting functional groups that require rigorous quantification at trace levels (ppm) if present in final APIs.

Method Selection: HPLC vs. GC

The choice of analytical technique is dictated by the compound's thermal lability and acidity.

Decision Matrix

- **Gas Chromatography (GC):** Not Recommended for Primary Release Testing.

- **Risk:** The high injector temperatures required ($>200^{\circ}\text{C}$) can induce thermal degradation (elimination of

), leading to poor recovery and ghost peaks.

- **Exception:** Can be used for in-process control (IPC) if using "Cool On-Column" injection and confirmed stability.

- High-Performance Liquid Chromatography (HPLC): Preferred Method.
 - Benefit: Analyzes the compound at ambient temperature.[\[4\]](#)[\[5\]](#)
 - Requirement: Acidic mobile phase is mandatory to suppress ionization of the acidic -proton, ensuring sharp peak shape.

Protocol A: RP-HPLC-UV (Reference Method)

This is the gold-standard method for purity assay and impurity quantification.

Chromatographic Conditions

Parameter	Specification	Rationale
System	HPLC with PDA/UV Detector	PDA allows spectral confirmation; UV at single wavelength for routine use.
Column	C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18),	High carbon load provides retention for the non-polar tert-butyl group; end-capping reduces silanol interactions.
Mobile Phase A	0.1% Phosphoric Acid () in Water	Acidic pH (~2.0) keeps the analyte in its neutral keto form.
Mobile Phase B	Acetonitrile (HPLC Grade)	ACN provides lower backpressure and sharper peaks than Methanol for this ketone.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Column Temp		Controlled temperature ensures retention time reproducibility.
Injection Volume		Adjust based on concentration; keep low to prevent peak broadening.
Detection	210 nm (Primary), 280 nm (Secondary)	210 nm targets the transition (high sensitivity). 280 nm targets the (high selectivity).

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
12.0	40	60	Linear Gradient
15.0	10	90	Wash
17.0	90	10	Re-equilibration
22.0	90	10	End

Standard & Sample Preparation

- Diluent: 50:50 Water:Acetonitrile.
- Stock Solution (1.0 mg/mL): Weigh 10 mg of **3,3-Dimethyl-1-nitrobutan-2-one** into a 10 mL volumetric flask. Dissolve in ACN, dilute to volume with Diluent.
- Working Standard (50 g/mL): Dilute Stock 1:20 with Diluent.
- Sample Prep: Accurately weigh ~50 mg of sample. Dissolve in 25 mL Diluent. Filter through 0.22 PTFE filter before injection.

Protocol B: GC-FID (Alternative for Process Control)

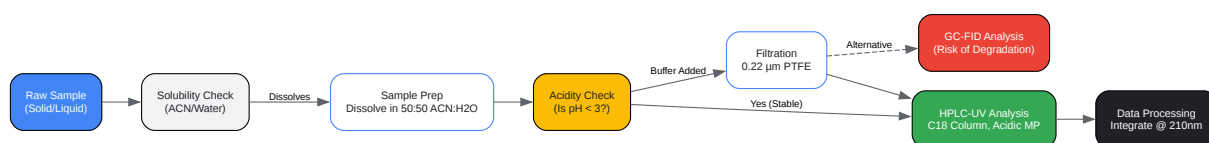
Use only if HPLC is unavailable and thermal stability is validated.

Instrument Parameters

Parameter	Specification
Inlet	Split/Splitless, 200°C (Keep as low as possible)
Injection Mode	Split 10:1 (to prevent column overload)
Carrier Gas	Helium @ 1.5 mL/min (Constant Flow)
Column	DB-Wax or HP-5ms ()
Detector	FID @ 250°C
Oven Program	60°C (1 min) 15°C/min 220°C (3 min)

Analytical Workflow Visualization

The following diagram illustrates the logical flow for analyzing this compound, including the critical decision point regarding acidity.



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Figure 1: Analytical workflow emphasizing the necessity of acidic conditions for HPLC stability.

Validation & Quality Assurance

To ensure Trustworthiness and Scientific Integrity, the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Criteria

Before running samples, inject the Working Standard (n=5) and verify:

- Retention Time (RT):

RSD.

- Peak Area:

RSD.

- Tailing Factor (

):

(Crucial: Tailing indicates insufficient acid in mobile phase).

- Theoretical Plates (

):

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Linearity & Range

- Prepare linearity standards at 50%, 80%, 100%, 120%, and 150% of target concentration.

- Acceptance: Correlation coefficient (

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Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Split Peak / Shoulder	pH mismatch between diluent and mobile phase.	Ensure diluent contains 0.1% acid or match mobile phase composition.
Drifting Retention Time	Column temperature fluctuation or mobile phase evaporation.	Use column oven; cap solvent bottles tightly (ACN evaporates).
Low Sensitivity	Wrong wavelength selected.	Ensure detection is at 210 nm for the nitro group, not just 254 nm.

Safety & Handling

- **Explosion Hazard:** As a nitro-ketone, this compound carries a risk of energetic decomposition. Avoid heating neat material above 100°C.
- **Toxicity:** Treat as a potential alkylating agent. Use double nitrile gloves and work in a fume hood.
- **Waste:** Segregate as halogen-free organic solvent waste. Do not mix with strong bases (risk of exothermic polymerization or decomposition).

References

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